molecular formula C11H16N2O2S B183910 1-(Benzenesulfonyl)-1,4-diazepane CAS No. 125398-82-5

1-(Benzenesulfonyl)-1,4-diazepane

Cat. No.: B183910
CAS No.: 125398-82-5
M. Wt: 240.32 g/mol
InChI Key: OWUWJUWAQBNHEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Benzenesulfonyl)-1,4-diazepane is an organic compound that belongs to the class of sulfonamides It features a benzenesulfonyl group attached to a 1,4-diazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Benzenesulfonyl)-1,4-diazepane can be synthesized through several methods. One common approach involves the reaction of benzenesulfonyl chloride with 1,4-diazepane in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzenesulfonyl)-1,4-diazepane undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The diazepane ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Various substituted diazepane derivatives.

Scientific Research Applications

1-(Benzenesulfonyl)-1,4-diazepane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(Benzenesulfonyl)-1,4-diazepane involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. The diazepane ring may also interact with biological membranes, affecting cellular processes.

Comparison with Similar Compounds

    Benzenesulfonic acid: Shares the benzenesulfonyl group but lacks the diazepane ring.

    1,4-Diazepane: Lacks the benzenesulfonyl group but shares the diazepane ring structure.

    Benzenesulfonamide: Similar sulfonamide structure but with different substituents.

Uniqueness: 1-(Benzenesulfonyl)-1,4-diazepane is unique due to the combination of the benzenesulfonyl group and the diazepane ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-(benzenesulfonyl)-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S/c14-16(15,11-5-2-1-3-6-11)13-9-4-7-12-8-10-13/h1-3,5-6,12H,4,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWUWJUWAQBNHEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)S(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.